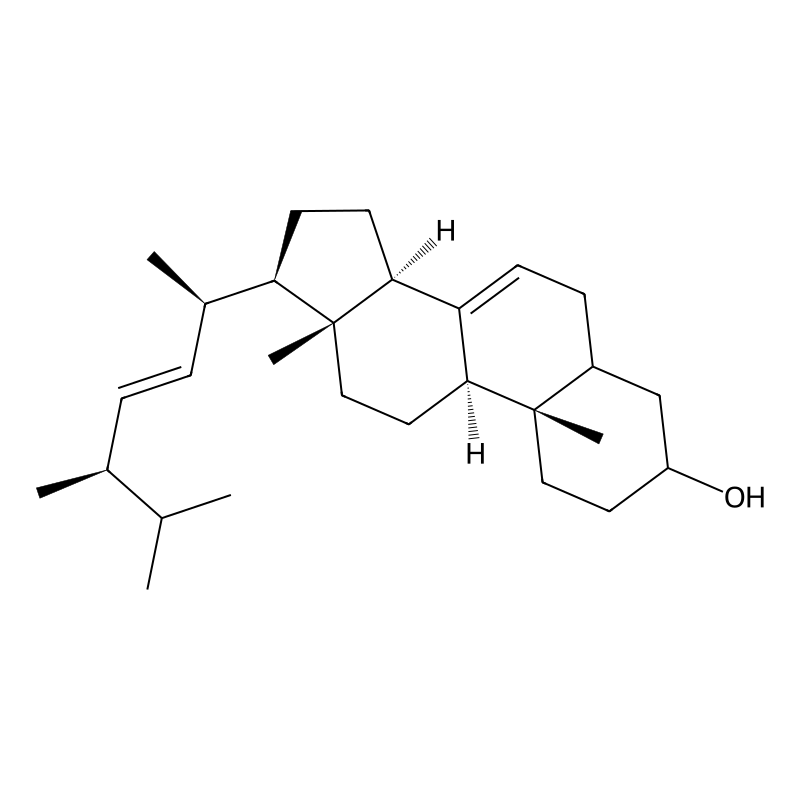

Ergosta-7,22-dien-3-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Ergosta-7,22-dien-3-ol (also known as 5-dihydroergosterol or stellasterol) is a highly hydrophobic, 28-carbon sterol characterized by the absence of the C5-C6 double bond found in its downstream product, ergosterol. As the direct enzymatic precursor to ergosterol via the sterol Δ5,6-desaturase (Erg3p) pathway, it serves as an essential analytical standard and biochemical tool in antifungal drug discovery and sterol biosynthesis profiling. With a molecular weight of 398.66 g/mol and a high octanol-water partition coefficient (LogP ~7.9-8.3), this compound requires specialized lipophilic handling but offers greater chemical stability compared to conjugated dienes, making it a robust choice for membrane biophysics, liposome formulation, and advanced in vitro assays targeting endoplasmic reticulum (ER) stress [1].

Substituting ergosta-7,22-dien-3-ol with the more common ergosterol or generic phytosterols fundamentally compromises both analytical and biophysical workflows. In antifungal screening, ergosterol cannot be used to measure Δ5,6-desaturase inhibition, as it is the end-product; only the specific accumulation of ergosta-7,22-dien-3-ol provides quantitative proof of Erg3 pathway blockade[1]. Furthermore, in membrane formulation, the missing C5-C6 double bond in ergosta-7,22-dien-3-ol alters the sterol packing geometry, preventing the formation of the specific ergosterol-rich lipid rafts required for fungal hyphal transitions [2]. Finally, its lack of a conjugated Δ5,7-diene system prevents the rapid UV-induced photo-degradation seen in ergosterol, meaning generic substitution introduces instability and reproducibility errors into long-term studies [1].

References

Precursor Suitability for Δ5,6-Desaturase (Erg3) Inhibition Assays

In targeted antifungal development, measuring the accumulation of specific sterol intermediates is required to validate the mechanism of action. When Candida or Cryptococcus species are treated with Erg3 inhibitors, the synthesis of ergosterol is blocked, leading to the massive accumulation of its immediate precursor, ergosta-7,22-dien-3-ol. GC-MS profiling demonstrates that in Erg3-repressed mutants, ergosta-7,22-dien-3-ol and related Δ7-sterols can account for over 70% of the total sterol fraction, while ergosterol is completely depleted. Procuring this exact compound as an analytical standard is therefore mandatory to quantify the conversion efficiency and confirm target engagement [1].

| Evidence Dimension | Sterol fraction accumulation under Erg3 inhibition |

| Target Compound Data | Ergosta-7,22-dien-3-ol (>70% accumulation in repressed mutants) |

| Comparator Or Baseline | Ergosterol (Depleted to near 0%) |

| Quantified Difference | >70% differential shift in sterol composition |

| Conditions | GC-MS profiling of fungal cell membranes under azole or Erg3-inhibitor treatment |

Buyers developing novel antifungals must procure this specific standard to validate Δ5,6-desaturase target engagement, as downstream ergosterol cannot serve as the substrate.

Chemical Stability and Photo-Oxidation Resistance

Ergosterol contains a conjugated Δ5,7-diene system in its B-ring, making it highly susceptible to UV-induced ring opening (forming secosteroids like vitamin D2) and rapid photo-oxidation. In contrast, ergosta-7,22-dien-3-ol lacks the C5-C6 double bond, eliminating the conjugated diene structure. This structural difference fundamentally changes its handling requirements; ergosta-7,22-dien-3-ol exhibits significantly higher chemical stability under ambient laboratory lighting and standard storage conditions, avoiding the rapid purity degradation that plagues ergosterol reference standards[1].

| Evidence Dimension | Susceptibility to UV-induced ring opening and photo-oxidation |

| Target Compound Data | Ergosta-7,22-dien-3-ol (Stable, lacks conjugated Δ5,7-diene) |

| Comparator Or Baseline | Ergosterol (Highly unstable, rapidly converts to secosteroids under UV) |

| Quantified Difference | Elimination of the primary photo-degradation pathway |

| Conditions | Ambient light exposure during standard laboratory handling and storage |

Procurement of this compound reduces the need for strict actinic handling protocols and ensures higher reproducibility in long-term analytical workflows.

Biophysical Modulation of Membrane Lipid Rafts

The structural nuances of sterols dictate their ability to form functional lipid microdomains. In biophysical models of fungal membranes, the presence of the C5-C6 double bond is critical for tight sterol-sphingolipid packing. Substituting ergosterol with ergosta-7,22-dien-3-ol drastically alters membrane fluidity and raft stability. In vivo models using Candida albicans show that membranes forced to incorporate ergosta-7,22-dien-3-ol instead of ergosterol completely fail to support the raft-dependent morphological transition to hyphal growth [1].

| Evidence Dimension | Support for functional lipid raft formation and hyphal extension |

| Target Compound Data | Ergosta-7,22-dien-3-ol (Fails to support functional raft packing) |

| Comparator Or Baseline | Ergosterol (Supports stable raft formation and normal hyphal growth) |

| Quantified Difference | Complete arrest of raft-dependent morphological transitions |

| Conditions | Lipid membrane profiling and in vivo morphological assays |

Essential for biophysicists and formulation scientists needing a stable, structurally close analog to precisely disrupt membrane raft microdomains without altering the overall sterol carbon skeleton.

Synergistic Anti-Inflammatory Bioactivity in Formulations

In cellular models of inflammation, the specific sterol profile of a formulation dictates its efficacy and toxicity. When tested in RAW 264.7 macrophages challenged with LPS, ergosta-7,22-dien-3-ol demonstrated a protective effect, actively preventing CHOP-mediated endoplasmic reticulum (ER) stress and reducing NF-κB activation. This is in stark contrast to co-extracted fatty acids like palmitic acid, which exacerbated LPS-induced toxicity and increased caspase-9 activity by approximately 12%. When formulating marine-derived anti-inflammatory agents, isolating and utilizing this specific sterol prevents the pro-inflammatory counter-effects of crude lipid mixtures [1].

| Evidence Dimension | Modulation of LPS-induced cellular toxicity and ER-stress |

| Target Compound Data | Ergosta-7,22-dien-3-ol (Protective, reduces NF-κB activation) |

| Comparator Or Baseline | Palmitic acid baseline (Exacerbates toxicity, +12% caspase-9 activity) |

| Quantified Difference | Shift from pro-apoptotic exacerbation to ER-stress protection |

| Conditions | RAW 264.7 macrophages challenged with lipopolysaccharide (LPS) |

Justifies the procurement of the purified sterol over crude marine lipid extracts for high-value anti-inflammatory and nutraceutical formulations.

Antifungal Drug Discovery & Target Validation

As the direct substrate for sterol Δ5,6-desaturase, this compound is the mandatory analytical standard for quantifying Erg3 inhibition via GC-MS or LC-MS in novel antifungal screening pipelines [1].

Membrane Biophysics and Liposome Formulation

Suitable for researchers engineering synthetic lipid bilayers or liposomes who need to study the structural role of the C5-C6 double bond in lipid raft formation, utilizing its unique packing geometry compared to ergosterol [3].

High-Stability Sterol Reference Standards

Due to its resistance to UV-induced photo-degradation, it serves as a robust, long shelf-life internal standard for complex lipidomic profiling and environmental biomarker analysis [3].

Advanced Nutraceutical and Anti-Inflammatory Development

Selected for specialized formulations targeting ER-stress and NF-κB pathway modulation, where the purified sterol avoids the pro-inflammatory liabilities of crude marine or fungal lipid extracts [2].

References

- [1] Li, Y., et al. "Discovery of Novel Sertraline Derivatives as Potent Anti-Cryptococcus Agents." Journal of Medicinal Chemistry, vol. 65, no. 6, 2022, pp. 4968-4988.

- [2] Pereira, D.M., et al. "Anti-Inflammatory Effect of Unsaturated Fatty Acids and Ergosta-7,22-dien-3-ol from Marthasterias glacialis: Prevention of CHOP-Mediated ER-Stress and NF-κB Activation." PLOS One, vol. 9, no. 2, 2014, e88341.

- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 125947, Ergosta-7,22-dien-3-ol.

XLogP3

Dates

Explore Compound Types